5-bromo-6-chloro-2,3-dihydro-1H-indole
Overview
Description
5-bromo-6-chloro-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indoline family It is characterized by the presence of both bromine and chlorine atoms attached to the indoline ring
Scientific Research Applications
5-bromo-6-chloro-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of indoline. One common method involves the following steps:
Bromination: Indoline is dissolved in an alcoholic organic solvent, and an aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite is added. The reaction mixture is stirred for 15 to 20 hours, followed by filtration, washing, and drying to obtain an intermediate product.
Chlorination: The intermediate product is then mixed with acetic anhydride and heated to 68 to 75°C for 2 to 3 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and chlorine atoms on the indoline ring make it susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Bromination: Bromine in an aqueous solution is commonly used for bromination reactions.
Chlorination: Chlorine gas or chlorinating agents like thionyl chloride are used for chlorination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives of indoline, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: Similar to 5-bromo-6-chloro-2,3-dihydro-1H-indole but lacks the chlorine atom.
6-Chloroindoline: Similar to this compound but lacks the bromine atom.
5,6-Dibromoindoline: Contains two bromine atoms instead of one bromine and one chlorine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the indoline ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-6-chloro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKLLOXRLKIDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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